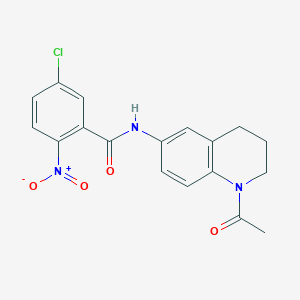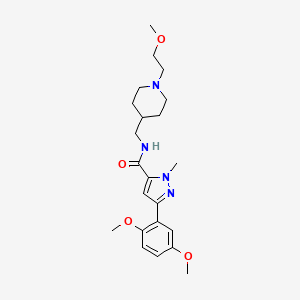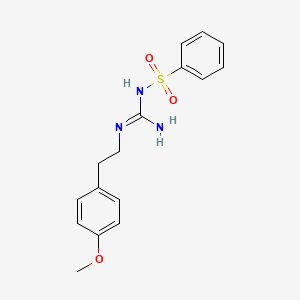![molecular formula C23H15N3O3 B2570022 3-(4-Hydroxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one CAS No. 1321715-78-9](/img/structure/B2570022.png)
3-(4-Hydroxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one
Overview
Description
Quinazolinones and their derivatives are a significant class of heterocyclic compounds. They have a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Molecular Structure Analysis
The molecular structure of quinazolinones consists of a substituted 2-[(E)-2-arylethenyl]-3-arylquinazolin-4(3H)-one skeleton . The substituents at the ethylene fragment are located in trans positions .
Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, and oxidation are some of the chemical reactions that quinazolinone derivatives can undergo .
Scientific Research Applications
Antibacterial and Enzyme Inhibitory Applications
- Biological Activity : Hydrazone derivatives, including those related to the queried compound, have been synthesized and tested for their antibacterial and acetylcholinesterase enzyme inhibitory activities (Gupta & Rastogi, 1986).
Antiviral Applications 2. Antiviral Activity : Synthesis of related quinazolone compounds has demonstrated antiviral activity against viruses like Japanese Encephalitis Virus (JEV) and Herpes Simplex Virus (HSV-I) (Pandey et al., 2008).
Analgesic and Anti-inflammatory Applications 3. Analgesic Activity : Research has shown that certain quinazolin-4(3H)-one derivatives exhibit significant analgesic properties, suggesting potential use in pain management (Osarodion, 2023).
- Anti-inflammatory Potential : Novel derivatives of quinazolin-4(3H)-one, including compounds structurally similar to the queried molecule, have shown promising anti-inflammatory and analgesic activities in pharmacological evaluations (Kerzare et al., 2016).
Anticonvulsant Applications 5. Anticonvulsant Properties : Quinazolin-4(3H)-one analogues are reported to have anticonvulsant activity, suggesting potential therapeutic applications in treating seizures (Nair & Mathew, 2013).
Corrosion Inhibition Applications 6. Corrosion Inhibition : Quinazolinone derivatives have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments, showcasing their utility in material science (Errahmany et al., 2020).
Mechanism of Action
The mechanism of action of quinazolinones is diverse and depends on the specific derivative. Some quinazolinones demonstrate antibiotic effect in vivo against methicillin-resistant Staphylococcus aureus and antileishmanial activity . They can also inhibit thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and thyrosine kinase .
Future Directions
properties
IUPAC Name |
3-(4-hydroxyphenyl)-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3/c27-15-11-9-14(10-12-15)26-21(24-20-8-4-2-6-17(20)23(26)29)13-18-16-5-1-3-7-19(16)25-22(18)28/h1-13,27H,(H,25,28)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAGBDKBELKMJW-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)O)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)O)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332141 | |
| Record name | 3-(4-hydroxyphenyl)-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26725747 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Hydroxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one | |
CAS RN |
1321715-78-9 | |
| Record name | 3-(4-hydroxyphenyl)-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylonitrile](/img/structure/B2569941.png)

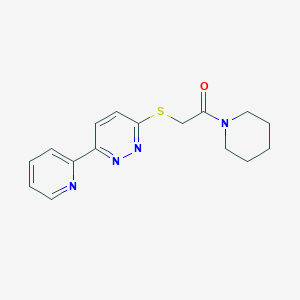
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2569945.png)
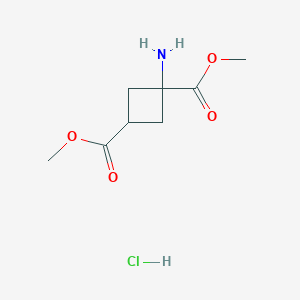
![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate](/img/structure/B2569948.png)
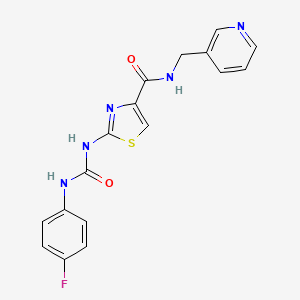
![2-(2-methylphenyl)-5-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2569952.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2569953.png)

